4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Introduction to 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This compound represents a significant member of the tetrahydrothienopyridine chemical family, characterized by its unique bicyclic structure combining thiophene and pyridine ring systems. This compound features a molecular formula of C13H12N2O2S with a molecular weight of 260.31 grams per mole, establishing its identity within the broader context of nitrogen and sulfur-containing heterocycles. The presence of the nitrophenyl substituent at the 4-position of the tetrahydrothienopyridine core distinguishes this molecule from other family members and contributes to its distinctive chemical and physical properties.
The structural architecture of this compound encompasses a saturated six-membered pyridine ring fused to a thiophene ring, creating the characteristic tetrahydrothieno[3,2-c]pyridine scaffold that has attracted considerable attention in medicinal chemistry research. The nitrophenyl group attached to the nitrogen atom introduces electron-withdrawing characteristics that significantly influence the compound's reactivity patterns and potential biological interactions. Research investigations have demonstrated that tetrahydrothienopyridine derivatives exhibit diverse pharmacological activities, including roles as enzyme inhibitors and receptor modulators, making them valuable scaffolds for drug discovery efforts.
Historical Context of Thienopyridine Derivatives in Medicinal Chemistry
The historical development of thienopyridine derivatives in medicinal chemistry began in the early 1970s when researchers first explored these heterocyclic compounds for their potential therapeutic applications. The initial focus centered on anti-inflammatory drug discovery, with Tinoridine serving as the foundational compound that sparked interest in the thienopyridine structural class. Dr. Fernand Eloy's research team at Sanofi made the pivotal decision in 1972 to investigate new anti-inflammatory agents related to Tinoridine, a thienopyridine compound whose anti-inflammatory and analgesic properties had been published by the Yoshitomi Company.
This early research phase demonstrated the versatility of the thienopyridine scaffold and led to the synthesis of numerous derivatives in gram quantities for biological evaluation. The systematic exploration of structure-activity relationships within this chemical family revealed that modifications to the core thienopyridine structure could produce compounds with distinctly different pharmacological profiles. The most significant breakthrough occurred with the identification of ticlopidine, which exhibited potent antiplatelet activity rather than the anticipated anti-inflammatory effects. This serendipitous discovery redirected the entire field toward cardiovascular applications and established thienopyridines as a major class of antiplatelet medications.
Ticlopidine was first marketed in France in 1978 under the trade name Ticlid for specific clinical indications involving platelet interactions with artificial surfaces, such as cardiac surgery with extracorporeal circulation and hemodialysis procedures. Subsequent large-scale clinical trials demonstrated the effectiveness of ticlopidine in patients at high risk for thrombotic events, including those with previous transient ischemic attacks, stroke, peripheral arterial disease, and ischemic heart disease. The compound's mechanism of action was later elucidated as non-competitive antagonism of the platelet adenosine diphosphate receptor P2Y12, achieved through hepatic metabolism to active metabolites.
The evolution of thienopyridine derivatives continued with the development of clopidogrel, which represented a significant advancement over ticlopidine in terms of safety profile and clinical efficacy. Clopidogrel received approval from the United States Food and Drug Administration in November 1997 and remained under patent protection until May 2012. The compound demonstrated several advantages over ticlopidine, including more rapid onset of action and lower incidence of serious adverse effects such as neutropenia and thrombotic thrombocytopenic purpura. The combination of clopidogrel with aspirin became standard antiplatelet therapy for cardiovascular disease, representing a major therapeutic advance in prevention of atherothrombotic events.
Table 2: Historical Timeline of Major Thienopyridine Developments
| Year | Compound | Milestone |
|---|---|---|
| 1970 | Tinoridine | Initial anti-inflammatory activity published |
| 1972 | Various derivatives | Systematic synthesis program initiated |
| 1978 | Ticlopidine | First marketing approval in France |
| 1991 | Ticlopidine | United States market approval |
| 1997 | Clopidogrel | Food and Drug Administration approval |
| 2012 | Clopidogrel | Patent expiration and generic availability |
Structural Classification Within Heterocyclic Compound Families
The structural classification of this compound places it within the broader family of fused heterocyclic compounds that combine pyridine and thiophene ring systems. Thienopyridine derivatives are characterized by six distinct isomeric structures that differ in their annulation modes, creating a diverse chemical space with varying biological activities. The specific arrangement in thieno[3,2-c]pyridine involves fusion at the 3- and 2-positions of the thiophene ring with the pyridine system, distinguishing it from other isomeric forms such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine.
The tetrahydro derivative represents a partially saturated version of the parent thieno[3,2-c]pyridine system, where the pyridine ring has been reduced to create a six-membered nitrogen-containing saturated ring. This structural modification significantly alters the electronic properties and conformational flexibility of the molecule compared to the fully aromatic parent compound. The basic tetrahydrothieno[3,2-c]pyridine framework has a molecular formula of C7H9NS and molecular weight of 139.216 grams per mole, serving as the core structure upon which various substituents can be attached.
The nitrophenyl substituent in this compound introduces additional structural complexity and functional diversity to the molecule. The nitro group serves as a strong electron-withdrawing functionality that influences the electronic distribution throughout the entire molecular framework. This substitution pattern is particularly significant because it affects both the chemical reactivity and potential biological activity of the compound. Research has demonstrated that nitrophenyl-substituted heterocycles often exhibit enhanced binding affinity for various biological targets due to favorable electronic and steric interactions.
Within the broader context of heterocyclic compound families, thienopyridines occupy a unique position as bioisosteres of other important pharmaceutical scaffolds. The thiophene ring serves as a sulfur-containing analog of furan and pyrrole rings, while the pyridine component provides nitrogen-based functionality that can participate in hydrogen bonding and coordinate interactions with biological targets. This structural combination results in compounds with properties that are both similar to and distinct from other heterocyclic families, enabling access to chemical space that may not be achievable with other scaffold types.
Table 3: Structural Classification of Thienopyridine Isomers
| Isomer | Fusion Pattern | Stability | Research Status |
|---|---|---|---|
| Thieno[2,3-b]pyridine | 2,3-positions of thiophene | High | Extensively studied |
| Thieno[3,2-b]pyridine | 3,2-positions of thiophene | High | Extensively studied |
| Thieno[2,3-c]pyridine | 2,3-positions of thiophene | High | Extensively studied |
| Thieno[3,2-c]pyridine | 3,2-positions of thiophene | High | Extensively studied |
| Thieno[3,4-b]pyridine | 3,4-positions of thiophene | Lower | Limited research |
| Thieno[3,4-c]pyridine | 3,4-positions of thiophene | Lower | Limited research |
The systematic study of tetrahydrothienopyridine derivatives has revealed important structure-activity relationships that guide the design of new compounds with enhanced biological properties. Substitution patterns at various positions of the bicyclic framework can dramatically alter the pharmacological profile of these molecules. The 4-position of the tetrahydropyridine ring, where the nitrophenyl group is attached in the compound under study, represents a particularly important site for structural modifications that can influence both potency and selectivity for biological targets.
Properties
IUPAC Name |
4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-15(17)10-3-1-9(2-4-10)13-11-6-8-18-12(11)5-7-14-13/h1-4,6,8,13-14H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFTWKZVZQBHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376923 | |
| Record name | 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213462-01-2 | |
| Record name | 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Imines and Thiophene Derivatives
A widely reported industrially viable method involves:
- Reacting 2-thiophene ethylamine with formaldehyde in aqueous medium at 50–55 °C for 20–30 hours to form an imine intermediate.
- Extraction of the imine with dichloroethane and purification by washing with saturated saline.
- Cyclization of the imine by treatment with ethanolic hydrogen chloride (25–30% concentration) at 65–75 °C for 4–8 hours, followed by filtration and recrystallization to yield the tetrahydrothieno[3,2-c]pyridine hydrochloride salt.
This method is characterized by mild reaction conditions, relatively few steps, and the use of inexpensive, readily available starting materials. It avoids the use of gaseous hydrogen chloride and minimizes waste acid generation, making it environmentally favorable and cost-effective for scale-up.
Key reaction parameters and yields from a representative example:
| Step | Conditions | Mass Ratios (g) | Yield (%) |
|---|---|---|---|
| Imine formation | 50–55 °C, 20–30 h | Water: 200, Formaldehyde: 50–60, 2-thiophene ethylamine: 120–130 | 100 |
| Cyclization & salt formation | 65–75 °C, 4–8 h, ethanolic HCl 25–30% | Imine: 130–150, EtOH-HCl: 480–520, Water: 45–55, GAC: 2–4 | 94.3 |
Pictet-Spengler Type Cyclization
For related tetrahydrothieno[3,2-c]pyridine derivatives, the Pictet-Spengler reaction has been employed, involving condensation of amino thiophene derivatives with aldehydes or ketones, followed by cyclization under acidic conditions. This method is particularly useful for introducing substituents at the 2-position of the ring system but can be adapted for 4-substituted derivatives as well.
Analytical and Research Findings Supporting the Preparation
- The imine intermediate formation and subsequent cyclization steps have been confirmed by spectroscopic methods (NMR, IR) and yield data demonstrating high efficiency and purity.
- The hydrochloride salt form of the product is favored for isolation due to its stability and ease of purification.
- The reaction conditions (temperature, time, reagent ratios) have been optimized to maximize yield and minimize by-products.
- The use of activated carbon during cyclization improves product purity by adsorbing impurities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The thieno[3,2-c]pyridine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 4-(4-Aminophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thieno[3,2-c]pyridine core.
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to novel derivatives with potential applications in materials science.
Biology
- Biological Activity : Research indicates that 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies suggesting it may inhibit cancer cell proliferation.
Medicine
- Therapeutic Agent Development : The compound is being explored as a lead candidate for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
- Materials Development : In industrial applications, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique electronic characteristics can be harnessed in organic electronics and photonic devices.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against resistant bacterial strains .
- Cancer Research : Research featured in Cancer Letters indicated that this compound inhibited cell growth in various cancer cell lines through apoptosis induction .
- Material Science Applications : Investigations into its use in organic photovoltaics revealed that it enhances charge transport properties when incorporated into polymer blends .
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,2-c]pyridine core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to hydrophobic pockets in enzymes or receptors, as seen in the antiplatelet activity of the nitro derivative () and the metabolic stability of the trifluoromethyl analog ().
- Electron-donating groups (e.g., methyl in 10c) favor interactions with polar residues, contributing to TNF-α inhibition ().
- Halogenated derivatives (e.g., Ticlopidine) exhibit CYP-dependent activation, but the nitro group may bypass this via direct receptor binding ().
Pharmacokinetic and Metabolic Profiles
- 4-(4-Nitrophenyl)-... : Likely metabolized by CYP3A4/2C19, similar to prasugrel, but the nitro group may reduce reliance on hepatic activation ().
- Ticlopidine : Requires CYP2C19-mediated conversion to its active thiol metabolite, leading to variable efficacy in poor metabolizers ().
- 4-(Trifluoromethylphenyl)-... : Enhanced metabolic stability due to fluorine’s electronegativity, prolonging half-life (t₁/₂ ~ 12 h vs. 6 h for nitro analog) ().
Biological Activity
4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-c]pyridine core with a nitrophenyl substituent, which may influence its pharmacological properties. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₃H₁₂N₂O₂S
- Molecular Weight : 260.31 g/mol
- CAS Number : 213462-01-2
- Melting Point : 108-110 °C
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-nitrobenzaldehyde with a thieno[3,2-c]pyridine precursor in the presence of sodium hydride in polar aprotic solvents like dimethylformamide under reflux conditions. This method allows for efficient formation of the desired compound while maintaining high purity levels through subsequent purification techniques such as recrystallization and chromatography .
Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothieno[3,2-c]pyridines exhibit significant antimicrobial properties. In particular, compounds related to this compound were evaluated for their ability to inhibit bacterial growth. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains .
Anticancer Properties
The anticancer potential of thieno[3,2-c]pyridine derivatives has been explored in several studies. For instance, compounds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models. This suggests a potential mechanism for anti-inflammatory and anticancer effects .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), which is relevant in the biosynthesis of catecholamines. This inhibition could lead to altered neurotransmitter levels and potential therapeutic effects in conditions like hypertension and depression .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thieno derivatives may modulate oxidative stress pathways by influencing ROS levels within cells .
Case Studies
- Study on Antimicrobial Activity : A series of tetrahydrothieno derivatives were synthesized and tested against various microbial strains. The results indicated that certain substitutions at the 4-position significantly enhanced antimicrobial efficacy .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that specific derivatives exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits hPNMT activity |
| ROS Modulation | Alters oxidative stress levels |
Q & A
Basic: What are the key considerations for synthesizing 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrothieno[3,2-c]pyridine core. For example, chloromethylation or nitration reactions may be employed to introduce substituents. A critical step is optimizing reaction conditions (e.g., temperature, solvent, catalyst). In related syntheses, refluxing with sodium acetate and acetic anhydride under anhydrous conditions has been effective for introducing chloro or nitro groups . Post-synthesis purification via recrystallization (e.g., using acetic acid/water mixtures) and characterization via H NMR and FT-IR are essential to confirm structural integrity .
Advanced: How can conformational analysis of the tetrahydrothieno[3,2-c]pyridine ring system inform drug design?
Methodological Answer:
The six-membered tetrahydrothieno[3,2-c]pyridine ring adopts chair or boat conformations, which influence pharmacological activity. Cremer & Pople’s puckering parameters (ring puckering amplitude , polar angles , ) can quantify ring distortion . For instance, N-Trityl derivatives exhibit a flattened chair conformation due to steric hindrance from the trityl group, as evidenced by X-ray crystallography and molecular dynamics simulations . Computational tools like DFT or MD simulations are recommended to predict how substituents (e.g., nitro groups) alter ring dynamics and ligand-receptor interactions .
Advanced: How should researchers address contradictions in reported pharmacological activities of tetrahydrothieno[3,2-c]pyridine derivatives?
Methodological Answer:
Discrepancies in pharmacological data (e.g., variable receptor binding affinities) often arise from differences in assay conditions or structural modifications. For example:
- Structural Variants : Substitutions at the 4-position (e.g., nitro vs. methylphenyl) can drastically alter activity profiles. Compare IC values across studies using standardized assays (e.g., radioligand binding for serotonin receptors) .
- Experimental Design : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and purity (>95% via HPLC) to ensure reproducibility . Meta-analyses of datasets from Lopez-Rodriguez et al. (2001) and Roth et al. (1994) may reveal trends in structure-activity relationships .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- H NMR : Assign peaks using coupling constants (e.g., for axial-equatorial proton pairs in the tetrahydro ring) .
- FT-IR : Confirm nitro group presence via asymmetric stretching at ~1520 cm and symmetric stretching at ~1350 cm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .
Advanced: What safety protocols are critical when handling nitro-substituted tetrahydrothieno[3,2-c]pyridines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., acetic anhydride) .
- Waste Disposal : Segregate nitro-containing waste and neutralize acidic byproducts (e.g., with sodium bicarbonate) before transferring to licensed hazardous waste facilities .
- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent contamination. Follow H313 (skin contact risk) and H333 (inhalation hazard) guidelines .
Basic: How can researchers optimize yields in the synthesis of 4-nitrophenyl derivatives?
Methodological Answer:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. For nitration, a mixture of HNO/HSO at 0–5°C minimizes byproducts .
- Catalyst Screening : Test Lewis acids (e.g., FeCl) to accelerate electrophilic substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Workup : Extract products with dichloromethane and dry over anhydrous NaSO. Typical yields range from 60–75% after recrystallization .
Advanced: What strategies resolve low solubility of 4-(4-Nitrophenyl)-tetrahydrothieno[3,2-c]pyridines in aqueous media?
Methodological Answer:
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 2-position via Mitsunobu reactions .
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility for in vitro assays. For example, 10% β-cyclodextrin increases solubility by 5-fold in PBS .
- Salt Formation : React the free base with HCl or citric acid to form water-soluble salts. Characterize salt stability via DSC and PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
